molecular formula C23H31N3O3 B10986823 1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Cat. No.: B10986823
M. Wt: 397.5 g/mol
InChI Key: VKJJDHRFLIWIKY-UHFFFAOYSA-N
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Description

1-[4-(2-PHENOXYETHYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is a complex organic compound that features a unique combination of functional groups, including a phenoxyethyl group, a piperazine ring, a pyrrole ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-PHENOXYETHYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE typically involves multiple steps, each requiring specific reagents and conditions. One common approach involves the following steps:

    Formation of the Phenoxyethyl Group: This step involves the reaction of phenol with an appropriate alkylating agent to introduce the phenoxyethyl group.

    Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction involving appropriate amine precursors.

    Pyrrole Ring Introduction: The pyrrole ring is introduced via a condensation reaction with a suitable aldehyde or ketone.

    Tetrahydropyran Ring Formation: The tetrahydropyran ring is formed through a cyclization reaction involving a diol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-PHENOXYETHYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxyethyl and piperazine moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2-PHENOXYETHYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(2-PHENOXYETHYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

    Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, leading to altered metabolic pathways.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-[4-(2-PHENOXYETHYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

IUPAC Name

1-[4-(2-phenoxyethyl)piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C23H31N3O3/c27-22(20-23(8-17-28-18-9-23)26-10-4-5-11-26)25-14-12-24(13-15-25)16-19-29-21-6-2-1-3-7-21/h1-7,10-11H,8-9,12-20H2

InChI Key

VKJJDHRFLIWIKY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)N2CCN(CC2)CCOC3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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